4-chloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2OS/c25-19-9-5-17(6-10-19)16-30-23-15-28(22-4-2-1-3-21(22)23)14-13-27-24(29)18-7-11-20(26)12-8-18/h1-12,15H,13-14,16H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXSQQVPKSCSFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[(2S,3R,6S)-6-[2-[4-(3-fluorophenyl)-1-triazolyl]ethyl]-2-(hydroxymethyl)-3-oxanyl]benzenesulfonamide
- 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene
Uniqueness
4-chloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is unique due to its specific structural features, such as the indole moiety and the sulfanyl bridge, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable molecule for various research and industrial applications.
Biological Activity
4-chloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A 4-chloro substituent.
- An indole moiety linked through an ethyl chain.
- A sulfanyl group attached to a 4-chlorophenyl methyl group.
This structural arrangement suggests potential interactions with various biological targets, particularly in oncology and enzymatic pathways.
Anticancer Properties
Recent studies have explored the efficacy of this compound against various cancer cell lines. The compound has demonstrated significant cytotoxic effects, particularly in non-small cell lung cancer (NSCLC) models.
Key Findings:
- Inhibition of c-MET Kinase: The compound showed a notable inhibitory effect on the c-MET kinase, which is often overexpressed in NSCLC. In a study, it was reported that several derivatives exhibited over 50% inhibition at concentrations of 20 μM .
- Induction of Apoptosis: The compound has been linked to the induction of apoptosis in cancer cells, contributing to its potential as an anticancer agent .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been studied extensively.
Enzyme Activity:
- Acetylcholinesterase (AChE) Inhibition: The compound exhibited strong inhibitory activity against AChE, which is crucial for neurotransmission regulation. This property suggests potential applications in treating neurodegenerative diseases .
- Urease Inhibition: Strong inhibitory effects against urease were noted, indicating possible applications in managing urinary tract infections and related conditions .
Case Studies
Several case studies have highlighted the biological activities of this compound:
- Study on NSCLC Cells:
- Enzyme Inhibition Study:
Table 1: Biological Activity Summary
| Biological Activity | Target/Effect | IC50 Value (μM) |
|---|---|---|
| c-MET Kinase Inhibition | NSCLC Cells | 8.1 |
| AChE Inhibition | Neurotransmission Regulation | <10 |
| Urease Inhibition | Urinary Tract Infection | <5 |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Structural Modification | Observed Activity |
|---|---|---|
| Parent Compound | None | Baseline Activity |
| Variant with Additional Chlorine | Increased potency against c-MET | Higher inhibition |
| Variant with Sulfanyl Group | Improved enzyme inhibition | Significant activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-chloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via multi-step protocols involving:
Indole functionalization : Introducing the sulfanyl group at the 3-position of indole using thiol-alkylation reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .
Amide coupling : Reaction of the intermediate with 4-chlorobenzoyl chloride using coupling agents like HATU or EDCI in DMF or DCM, monitored by TLC or HPLC for completion .
Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Optimization : Reaction yields are maximized by controlling temperature (0–5°C for exothermic steps) and stoichiometric ratios (1.2:1 excess of benzoyl chloride). Microwave-assisted synthesis may reduce reaction times .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Core Techniques :
- NMR : - and -NMR confirm regiochemistry (e.g., indole C3 substitution) and amide bond formation. Aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm, while the ethyl linker shows triplet signals near δ 3.5–4.0 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 484.05) and detects impurities .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98% for biological assays) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides absolute configuration and bond-length validation. For example, the sulfanyl group’s C–S bond length (1.81 Å) confirms covalent bonding .
- Challenges : Crystallization may require vapor diffusion with dichloromethane/hexane. Twinning or disorder in the indole moiety necessitates iterative refinement cycles .
Q. What strategies are effective in analyzing contradictory bioactivity data across studies?
- Case Example : Discrepancies in IC values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations).
- Resolution :
Orthogonal assays : Compare fluorescence polarization (FP) and radiometric assays to exclude false positives .
Proteomic profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target effects .
Molecular dynamics (MD) : Simulate ligand-receptor binding to validate pharmacophore models .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- Key Modifications :
- Sulfanyl group replacement : Substituting –S– with –SO– enhances metabolic stability but may reduce cell permeability .
- Chlorophenyl optimization : Introducing electron-withdrawing groups (e.g., –CF) at the para-position increases receptor affinity, as seen in PPARδ antagonists .
- Validation : Free-energy perturbation (FEP) calculations predict binding energy changes (±0.5 kcal/mol accuracy) for proposed analogs .
Q. What mechanistic assays are recommended to study this compound’s interaction with biological targets?
- In vitro :
- Surface plasmon resonance (SPR) : Quantify binding kinetics (k, k) to purified receptors .
- Calcium flux assays : Measure intracellular Ca mobilization in HEK293 cells expressing GPCRs .
- In silico : Docking with AutoDock Vina or Schrödinger Suite identifies key residues (e.g., hydrogen bonding with Arg183 in oxytocin receptors) .
Methodological and Technical Considerations
Q. How can researchers validate the stability of this compound under physiological conditions?
- Protocol :
pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; analyze degradation by LC-MS .
Plasma stability : Incubate with human plasma (37°C, 1h); precipitate proteins with acetonitrile and quantify parent compound .
- Outcome : Sulfanyl groups may oxidize to sulfoxides in acidic conditions, requiring formulation with antioxidants (e.g., BHT) .
Q. What analytical approaches address batch-to-batch variability in synthesis?
- Quality Control :
- NMR fingerprinting : Compare batch spectra to a reference standard .
- X-ray powder diffraction (XRPD) : Detect polymorphic variations affecting solubility .
- Mitigation : Statistical design of experiments (DoE) optimizes critical parameters (e.g., reaction time, catalyst loading) .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
